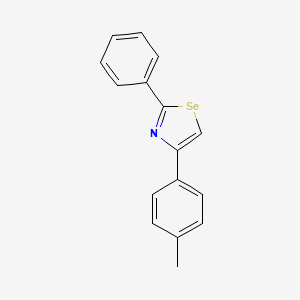![molecular formula C22H14O B14275955 Benz[3,4]anthra[2,1-b]oxepin CAS No. 132172-56-6](/img/structure/B14275955.png)
Benz[3,4]anthra[2,1-b]oxepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[3,4]anthra[2,1-b]oxepin is a polycyclic aromatic compound with a complex structure that includes fused benzene and oxepin rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[3,4]anthra[2,1-b]oxepin typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxepin ring. This is followed by the fusion of benzene rings through Friedel-Crafts acylation or alkylation reactions. The reaction conditions often require high temperatures and the presence of catalysts such as aluminum chloride or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Benz[3,4]anthra[2,1-b]oxepin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.
Aplicaciones Científicas De Investigación
Benz[3,4]anthra[2,1-b]oxepin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which Benz[3,4]anthra[2,1-b]oxepin exerts its effects varies depending on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammation or bind to receptors in the central nervous system to exert sedative effects. The pathways involved often include modulation of signal transduction and gene expression.
Comparación Con Compuestos Similares
Benz[3,4]anthra[2,1-b]oxepin can be compared with other polycyclic aromatic compounds such as:
Anthracene: Similar in structure but lacks the oxepin ring, making it less reactive in certain chemical reactions.
Benzoxepin: Shares the oxepin ring but has different substitution patterns, leading to distinct chemical and biological properties.
Naphthalene: Smaller and simpler structure, used as a starting material for more complex polycyclic compounds.
The uniqueness of this compound lies in its fused ring system, which imparts unique electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
132172-56-6 |
|---|---|
Fórmula molecular |
C22H14O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
9-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H14O/c1-2-8-16-14-21-19-11-5-6-12-23-22(19)18-10-4-3-9-17(18)20(21)13-15(16)7-1/h1-14H |
Clave InChI |
OBAGZPZMMATEPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
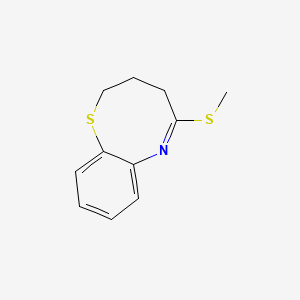
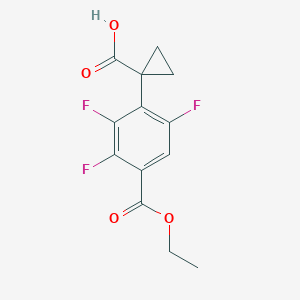
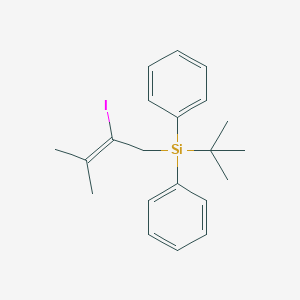
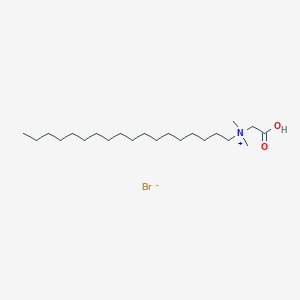
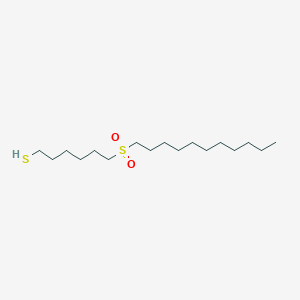
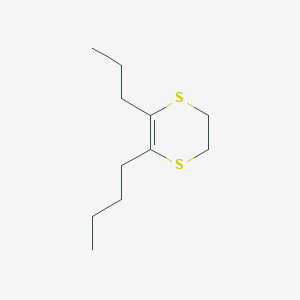

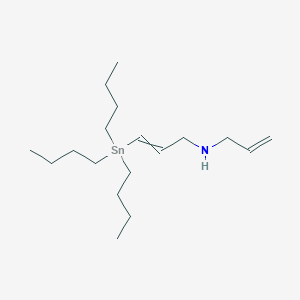
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
